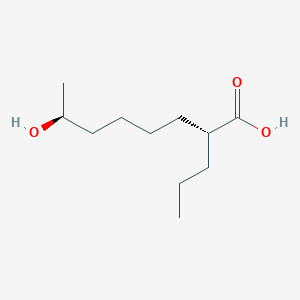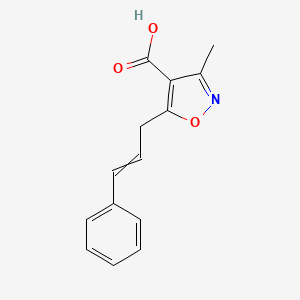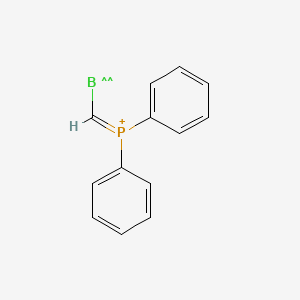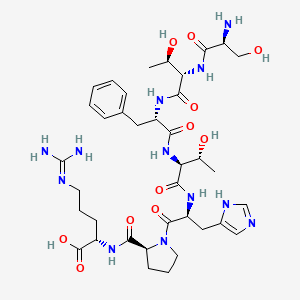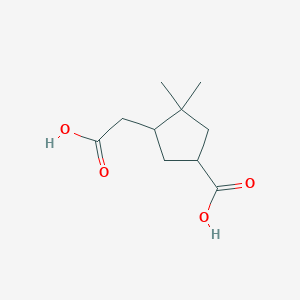
4-(Carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with carboxymethyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Carboxymethylation: The introduction of the carboxymethyl group can be achieved through a reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete substitution.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of a suitable intermediate, often using carbon dioxide under pressure in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(Carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclopentane-1-carboxylic acid: Lacks the carboxymethyl group, resulting in different reactivity and applications.
4-(Hydroxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid: Contains a hydroxymethyl group instead of a carboxymethyl group, leading to variations in chemical behavior.
Uniqueness
4-(Carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups on the cyclopentane ring. This dual functionality allows for diverse chemical reactions and applications, distinguishing it from similar compounds.
Properties
CAS No. |
802917-76-6 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2)5-6(9(13)14)3-7(10)4-8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
FTRAGUSHKXUOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC1CC(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


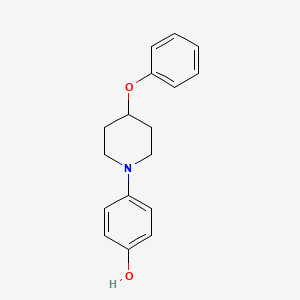
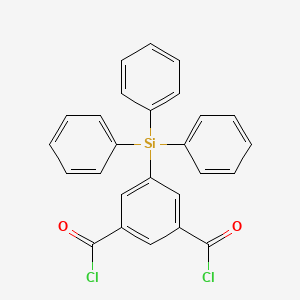
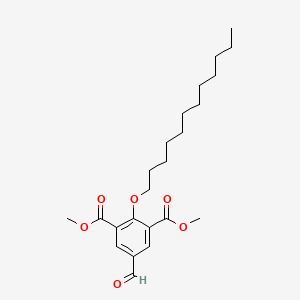
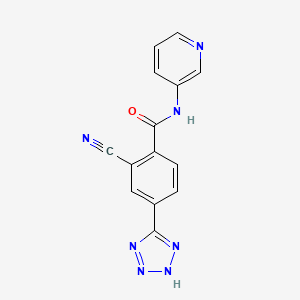
![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)
![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)

![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
